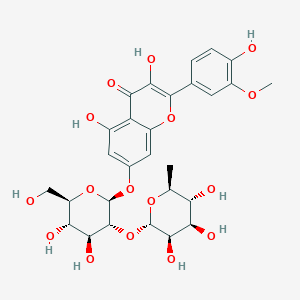
Transketolase-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Transketolase-IN-5 is a compound that inhibits the enzyme transketolase, which plays a crucial role in the pentose phosphate pathway This pathway is essential for cellular metabolism, particularly in the production of nucleotides and amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Transketolase-IN-5 typically involves a multi-step process that includes the formation of key intermediates through various organic reactions. The exact synthetic route can vary, but it often involves the use of thiamine pyrophosphate as a cofactor and magnesium ions to facilitate the reaction. The reaction conditions are usually mild, often carried out in aqueous media at neutral pH to ensure the stability of the enzyme and the compound.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, including the use of engineered microorganisms that express high levels of transketolase. These microorganisms can be cultivated in large bioreactors, where the enzyme is harvested and purified. The compound is then synthesized through enzymatic reactions, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Transketolase-IN-5 primarily undergoes substitution reactions, where it interacts with the active site of the transketolase enzyme. It can also participate in oxidation-reduction reactions, depending on the specific conditions and reagents used.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include thiamine pyrophosphate, magnesium ions, and various carbonyl compounds. The reactions are typically carried out under mild conditions, often in aqueous media at neutral pH.
Major Products
The major products formed from the reactions involving this compound are typically α-hydroxyketones, which are important intermediates in the synthesis of various biologically active compounds.
Scientific Research Applications
Transketolase-IN-5 has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study the mechanisms of enzyme-catalyzed reactions, particularly those involving carbon-carbon bond formation.
Biology: Inhibiting transketolase can help researchers understand the role of the pentose phosphate pathway in cellular metabolism and its impact on cell growth and proliferation.
Medicine: this compound is being investigated for its potential to inhibit cancer cell growth by disrupting the metabolic pathways that cancer cells rely on for rapid proliferation.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals, where its ability to catalyze specific reactions under mild conditions is highly valued.
Mechanism of Action
Transketolase-IN-5 exerts its effects by binding to the active site of the transketolase enzyme, thereby inhibiting its activity. This inhibition disrupts the pentose phosphate pathway, leading to a decrease in the production of nucleotides and amino acids. The molecular targets of this compound include the thiamine pyrophosphate binding site and the magnesium ion coordination site, which are essential for the enzyme’s catalytic activity.
Comparison with Similar Compounds
Similar Compounds
Transketolase-like protein 1 (TKTL1) inhibitors: These compounds also inhibit enzymes involved in the pentose phosphate pathway but may have different binding sites and mechanisms of action.
Transketolase-like protein 2 (TKTL2) inhibitors: Similar to TKTL1 inhibitors, these compounds target different isoforms of the transketolase enzyme.
Uniqueness
Transketolase-IN-5 is unique in its high specificity for the transketolase enzyme, making it a valuable tool for studying the pentose phosphate pathway. Its ability to inhibit the enzyme under mild conditions without affecting other metabolic pathways sets it apart from other inhibitors.
Properties
Molecular Formula |
C20H24ClN5O |
|---|---|
Molecular Weight |
385.9 g/mol |
IUPAC Name |
5-[bis(cyclopropylmethyl)amino]-1-(3-chloropyridin-2-yl)-N-cyclopropylpyrazole-4-carboxamide |
InChI |
InChI=1S/C20H24ClN5O/c21-17-2-1-9-22-18(17)26-20(16(10-23-26)19(27)24-15-7-8-15)25(11-13-3-4-13)12-14-5-6-14/h1-2,9-10,13-15H,3-8,11-12H2,(H,24,27) |
InChI Key |
DHOSCCVQXKDPHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN(CC2CC2)C3=C(C=NN3C4=C(C=CC=N4)Cl)C(=O)NC5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(1,3-Benzothiazol-2-yl)anilino]propanoic acid](/img/structure/B12372842.png)



![4-[2-[3-[(E)-2-(7-iodo-1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]-1-methylpyrido[3,4-b]indol-9-yl]ethyl]morpholine;iodide](/img/structure/B12372869.png)

![1-Methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)-cyanomethyl]-quinolinium Iodide](/img/structure/B12372881.png)




![disodium;2-[4-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-sulfonatophenyl]-6-methyl-1,3-benzothiazole-7-sulfonate](/img/structure/B12372912.png)


